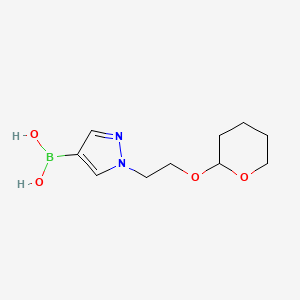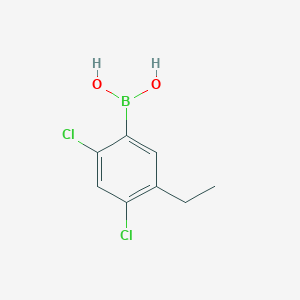
(2,4-Dichloro-5-ethylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloro-5-ethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichloroethylphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2,4-Dichloro-5-ethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichloro-5-ethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols using selective hydroxylation.
Substitution: Suzuki-Miyaura coupling reactions with alkynyl bromides or aniline/thiophenol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Palladium catalysts and bases such as potassium acetate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenolic compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(2,4-Dichloro-5-ethylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2,4-Dichloro-5-ethylphenyl)boronic acid exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, such as oxidation, substitution, and coupling reactions . The molecular targets and pathways involved include the interaction with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
(2,4-Dichloro-5-ethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s dichloroethylphenyl structure allows for unique applications in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C8H9BCl2O2 |
|---|---|
Peso molecular |
218.87 g/mol |
Nombre IUPAC |
(2,4-dichloro-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BCl2O2/c1-2-5-3-6(9(12)13)8(11)4-7(5)10/h3-4,12-13H,2H2,1H3 |
Clave InChI |
VGFXKMIXLDPHOW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1Cl)Cl)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


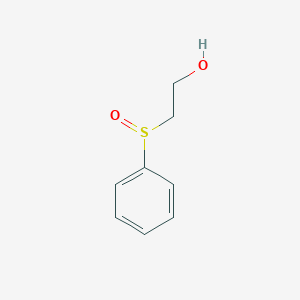
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)

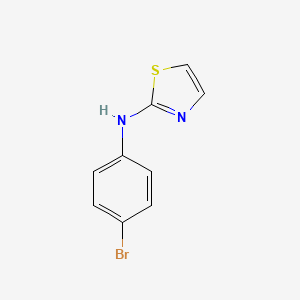
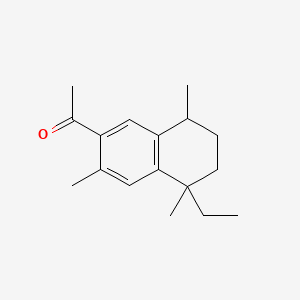
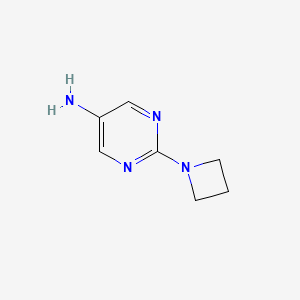
![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
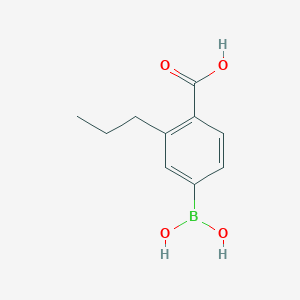
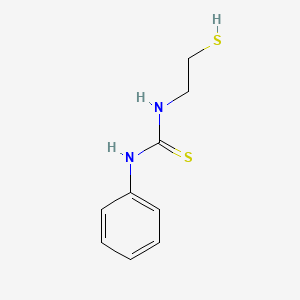
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
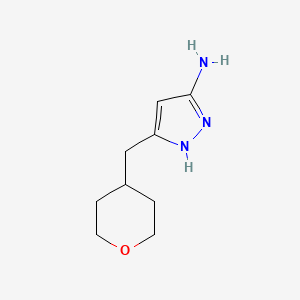
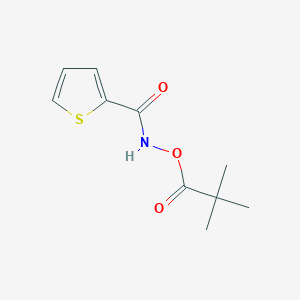
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
